4-Ethylamino-1-butanol

Description

The exact mass of the compound 4-Ethylamino-1-butanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethylamino-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylamino-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

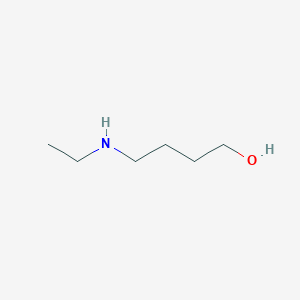

Structure

3D Structure

Properties

IUPAC Name |

4-(ethylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-7-5-3-4-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNNOLUAMRODAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338140 | |

| Record name | 4-Ethylamino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39216-86-9 | |

| Record name | 4-Ethylamino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylamino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Characteristics of 4-Ethylamino-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of 4-Ethylamino-1-butanol, a key bifunctional molecule with applications in diverse areas of chemical synthesis. The following sections detail its core characteristics, the rigorous experimental methodologies for their validation, and the scientific principles that underpin these analytical choices. This document is designed to be a practical and authoritative resource for laboratory and development settings.

Core Physicochemical Properties

4-Ethylamino-1-butanol, also known as N-Ethylbutanolamine, is a clear, colorless to light yellow liquid at room temperature.[1][2][3] Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a versatile building block in organic synthesis. A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C6H15NO | [1][4][5] |

| Molecular Weight | 117.19 g/mol | [1][4][5] |

| CAS Number | 39216-86-9 | [1][2][4] |

| Boiling Point | 86 °C at 7 mmHg | [1][2][6] |

| Density | 0.91 g/cm³ | [1][2][6] |

| Refractive Index (nD) | 1.45 | [1][2][6] |

| Flash Point | 65 °C | [1][2] |

| Appearance | Colorless to Light yellow clear liquid | [1][2][3] |

| Purity (by GC) | Typically ≥97.0% or ≥98.0% | [1][2] |

| Storage Conditions | Room temperature, under inert gas, protected from moisture (hygroscopic) | [1][2] |

Synonyms: N-Ethylbutanolamine, 4-(ethylamino)butan-1-ol.[2][4][7]

Structural and Spectroscopic Characterization

The identity and purity of 4-Ethylamino-1-butanol are unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-Ethylamino-1-butanol, both ¹H and ¹³C NMR are employed to confirm the carbon skeleton and the placement of functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of 4-Ethylamino-1-butanol will exhibit characteristic signals for the ethyl group, the butyl chain, and the protons on the amine and alcohol functionalities. The signal for the hydroxyl proton can often be broad and its chemical shift is dependent on concentration and solvent.[7][8] The addition of D₂O will cause the signals from the -OH and -NH protons to disappear, confirming their presence.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. For 4-Ethylamino-1-butanol, six distinct signals are expected, corresponding to the six carbon atoms in its structure. The carbons attached to the nitrogen and oxygen atoms will be shifted downfield due to the electronegativity of these heteroatoms.[7][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Ethylamino-1-butanol will display characteristic absorption bands for the O-H and N-H bonds, as well as C-H, C-N, and C-O bonds.

-

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the alcohol.[10]

-

N-H Stretch: A weaker, sharper absorption band for the secondary amine N-H stretch is expected in a similar region, around 3300-3500 cm⁻¹.[10]

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the alkyl chains.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identification and purity assessment. The electron ionization (EI) mass spectrum of 4-Ethylamino-1-butanol will show a molecular ion peak corresponding to its molecular weight (117.19 g/mol ), as well as characteristic fragment ions resulting from the cleavage of the molecule.[4]

Experimental Protocols for Physical Characterization

The following section outlines the step-by-step methodologies for determining the key physical properties of 4-Ethylamino-1-butanol. These protocols are designed to ensure accuracy and reproducibility.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's purity. The Thiele tube method is a common and reliable technique for this determination.[3]

Methodology:

-

A small amount of the 4-Ethylamino-1-butanol sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).[3]

-

The apparatus is heated gently and continuously.

-

As the liquid approaches its boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Measurement of Density

The density of a liquid can be determined accurately using a pycnometer or a hydrometer.[11][12][13]

Methodology (Pycnometer):

-

A clean, dry pycnometer is weighed accurately.

-

The pycnometer is filled with the 4-Ethylamino-1-butanol sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant temperature bath to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried, and weighed again.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., deionized water).

-

The density of the sample is calculated using the formula: Density = Mass / Volume.[14]

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for purity assessment. An Abbe refractometer is commonly used for this measurement.[15][16]

Methodology:

-

The prism of the Abbe refractometer is cleaned and calibrated with a standard of known refractive index.

-

A few drops of the 4-Ethylamino-1-butanol sample are placed on the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the instrument's set temperature.[15]

-

The light source is adjusted, and the eyepiece is focused until the dividing line between the light and dark fields is sharp.

-

The control knob is turned to center the dividing line on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for determining the purity of volatile and semi-volatile compounds. For amines, a deactivated column is often necessary to prevent peak tailing.[17]

Methodology:

-

A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

-

A suitable capillary column (e.g., a polar or base-deactivated column) is installed and conditioned.

-

The instrument parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) are optimized for the separation of 4-Ethylamino-1-butanol from potential impurities.

-

A dilute solution of the sample in a suitable solvent (e.g., methanol or isopropanol) is prepared.

-

A small volume of the prepared sample is injected into the GC.

-

The resulting chromatogram is analyzed, and the purity is calculated based on the relative peak areas.

Determination of Water Content by Karl Fischer Titration

Due to its hygroscopic nature, determining the water content of 4-Ethylamino-1-butanol is crucial. Karl Fischer titration is the gold standard for this analysis.[18][19][20][21]

Methodology:

-

The Karl Fischer titrator is prepared with the appropriate reagents.

-

A known amount of the 4-Ethylamino-1-butanol sample is accurately weighed and introduced into the titration cell containing a suitable solvent (e.g., methanol).[21]

-

The sample is titrated with the Karl Fischer reagent, which reacts stoichiometrically with water.

-

The endpoint of the titration is detected potentiometrically.

-

The water content is calculated based on the volume of titrant consumed. For low water content, coulometric Karl Fischer titration may be more appropriate.[19]

Safety and Handling

4-Ethylamino-1-butanol is classified as a combustible liquid and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated place, away from heat and open flames, and under an inert atmosphere due to its hygroscopic nature.[1]

Conclusion

The physical characteristics of 4-Ethylamino-1-butanol are well-defined and can be reliably determined using standard laboratory techniques. A thorough understanding and application of these methods are essential for ensuring the quality and consistency of this important chemical intermediate in research and development settings. The combination of spectroscopic and classical analytical methods provides a robust framework for its comprehensive characterization.

References

-

Starshine Chemical. (n.d.). 4-Ethylamino-1-butanol. Retrieved from [Link]

-

Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Reagecon. (n.d.). Density Measurement and Density Standards. Reagecon Knowledge. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylamino-1-butanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-(Ethylamino)butan-1-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Density Measurement | Your Essential Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

-

Scharlab. (2023, November 27). Karl Fischer water content titration. Retrieved from [Link]

-

Unknown. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]

-

American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved from [Link]

-

Unknown. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

-

SINTEF. (2025, April 11). FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. SINTEF Blog. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

TrueDyne Sensors AG. (n.d.). Density measurement basics – part 1. Retrieved from [Link]

-

YouTube. (2018, August 14). spectroscopy infrared alcohols and amines. Erland Stevens. Retrieved from [Link]

-

Optica Publishing Group. (n.d.). Spectroscopic method for measuring refractive index. Retrieved from [Link]

-

Unknown. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

-

ResearchGate. (n.d.). Obtaining process of the refractive index. Retrieved from [Link]

-

JECFA. (2004). BUTAN-1-OL. Retrieved from [Link]

Sources

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. agilent.com [agilent.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bre.com [bre.com]

- 5. researchgate.net [researchgate.net]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. mt.com [mt.com]

- 13. truedyne.com [truedyne.com]

- 14. acs.org [acs.org]

- 15. Basics of refractometry | Anton Paar Wiki [wiki.anton-paar.com]

- 16. mt.com [mt.com]

- 17. gcms.labrulez.com [gcms.labrulez.com]

- 18. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 19. Karl Fischer water content titration - Scharlab [scharlab.com]

- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 21. mt.com [mt.com]

Technical Guide: Advanced Synthesis Pathways for 4-Ethylamino-1-butanol

CAS Registry Number: 39216-86-9 Formula: C₆H₁₅NO Molecular Weight: 117.19 g/mol [1][2][3][4][5]

Executive Summary

4-Ethylamino-1-butanol is a critical secondary amino alcohol intermediate used in the synthesis of pharmaceutical active ingredients (APIs), including antimalarial and anti-inflammatory agents. Its structural dual-functionality—possessing both a nucleophilic secondary amine and a primary alcohol—makes it a versatile "linker" scaffold.

However, the synthesis of this molecule presents a specific chemoselective challenge: cyclization . The 1,4-distance between the amine and alcohol groups creates a thermodynamic preference for intramolecular cyclization to form N-ethylpyrrolidine or tetrahydrofuran (THF) derivatives under acidic or high-temperature conditions.

This guide details two high-fidelity synthesis pathways designed to bypass thermodynamic traps and maximize the yield of the linear amino alcohol.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the target molecule at stable junctions that prevent spontaneous cyclization.

-

Disconnection A (Amide Reduction): Reduces the oxidation state from a linear amide/acid precursor. This is the most reliable method for maintaining linearity.

-

Disconnection B (Reductive Amination): Utilizes the equilibrium between 4-hydroxybutanal and 2-hydroxytetrahydrofuran.

-

Disconnection C (Nucleophilic Substitution): Direct alkylation (High risk of polymerization or cyclization).

Figure 1: Retrosynthetic strategies for 4-Ethylamino-1-butanol. The Green pathway (Amide Reduction) offers the highest structural fidelity.

Pathway 1: The Succinic Anhydride Route (Amide Reduction)

Status: Preferred Method (High Reliability) Mechanism: Ring-opening aminolysis followed by global hydride reduction.

This pathway leverages the reactivity of succinic anhydride to install the carbon backbone and the nitrogen substituent in a single, quantitative step. Crucially, the intermediate N-ethylsuccinamic acid is stable at room temperature, preventing premature cyclization to the imide (N-ethylsuccinimide).

Reaction Scheme

-

Aminolysis: Succinic Anhydride + Ethylamine

N-Ethylsuccinamic acid -

Reduction: N-Ethylsuccinamic acid + LiAlH

Figure 2: The Succinic Anhydride pathway. Note that heating the intermediate before reduction causes dehydration to the imide, which reduces to the cyclic pyrrolidine (Side Product).

Detailed Experimental Protocol

Step 1: Synthesis of N-Ethylsuccinamic Acid

-

Reagents: Succinic anhydride (10.0 g, 100 mmol), Ethylamine (70% aq. or 2M in THF, 1.05 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve succinic anhydride in anhydrous DCM (100 mL) under N

. -

Cool the solution to 0°C in an ice bath.

-

Add ethylamine dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C to prevent double-addition or cyclization.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Workup: The product often precipitates as a white solid. Filter and wash with cold DCM. If soluble, evaporate solvent under reduced pressure at <40°C.

-

Yield: Typically 90-95%. This intermediate is used directly without recrystallization to avoid dehydration.

-

Step 2: Global Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH

, 3.5 eq), Dry THF. -

Procedure:

-

Suspend LiAlH

(350 mmol) in dry THF (200 mL) in a 3-neck flask equipped with a reflux condenser and dropping funnel. Cool to 0°C. -

Dissolve N-ethylsuccinamic acid (from Step 1) in dry THF. Add this solution dropwise to the hydride slurry. Caution: Vigorous H

evolution. -

Once addition is complete, heat the mixture to reflux (66°C) for 12–16 hours.

-

Quenching (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

-

mL Water (per

- mL 15% NaOH

- mL Water[6]

-

mL Water (per

-

Stir until a white granular precipitate forms. Filter through Celite.

-

Purification: Dry the filtrate over Na

SO

-

Pathway 2: Reductive Amination (The Equilibrium Route)

Status: Alternative Method (Mild Conditions) Mechanism: Formation of an iminium ion from the open-chain aldehyde form of 2-hydroxytetrahydrofuran, followed by selective hydride reduction.

This method avoids strong reducing agents like LiAlH

Reaction Scheme

-

Equilibrium: 2-Hydroxytetrahydrofuran

4-Hydroxybutanal -

Amination: 4-Hydroxybutanal + Ethylamine

Imine/Hemiaminal -

Reduction: Imine + NaBH(OAc)

Experimental Protocol

-

Reagents: 2-Hydroxytetrahydrofuran (commercial or prepared from dihydrofuran), Ethylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), 1,2-Dichloroethane (DCE).

-

Procedure:

-

Dissolve 2-hydroxytetrahydrofuran (10 mmol) and ethylamine (12 mmol) in DCE (50 mL).

-

Add catalytic acetic acid (1-2 drops) to catalyze ring opening and imine formation. Stir for 30 mins at RT.

-

Cool to 0°C and add NaBH(OAc)

(15 mmol) portion-wise. -

Stir at RT for 16 hours.

-

Workup: Quench with sat. NaHCO

. Extract with DCM (3x). The product is water-soluble; salting out the aqueous layer with NaCl improves extraction efficiency. -

Purification: Fractional distillation.

-

Comparative Analysis of Pathways

| Feature | Pathway 1: Amide Reduction | Pathway 2: Reductive Amination | Pathway 3: Alkylation (Not Recommended) |

| Precursors | Succinic Anhydride (Cheap, Stable) | 2-Hydroxy-THF (Unstable, Expensive) | 4-Chlorobutanol (Toxic, unstable) |

| Reagents | LiAlH | NaBH(OAc) | Bases (NaOH/K |

| Selectivity | High (Linear favored if T < 40°C in step 1) | High (Chemoselective) | Low (Cyclization to THF dominates) |

| Scalability | Moderate (LiAlH | High (Standard Pharma Process) | Low |

| Yield | 75 - 85% | 60 - 75% | < 40% |

Safety & Handling

-

4-Ethylamino-1-butanol: Irritant to eyes and skin.[5] Hygroscopic. Store under inert gas (Argon/Nitrogen).

-

Lithium Aluminum Hydride: Reacts violently with water/moisture. Use only in anhydrous conditions with proper blast shielding.

-

Ethylamine: Volatile gas/liquid (bp 16.6°C). Use a cold finger condenser or solution in THF/MeOH.

References

-

TCI Chemicals. Product Specification: 4-Ethylamino-1-butanol (CAS 39216-86-9).[1][2][4][7][8][9] Retrieved from .

-

Abdel-Magid, A. F., et al. (1996).[10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational text for Pathway 2).

-

PubChem. Compound Summary: 4-Ethylamino-1-butanol.[1][7] Retrieved from .

- Micovic, V. M., et al. (1953). "Reduction of dicarboxylic acids and their derivatives by lithium aluminum hydride." Journal of the Chemical Society. (Historical basis for succinamic acid reduction).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Ethylamino-1-butanol | 39216-86-9 | TCI EUROPE N.V. [tcichemicals.com]

- 3. anaxlab.com [anaxlab.com]

- 4. CAS 39216-86-9 | 4156-1-3R | MDL MFCD00671534 | 4-Ethylamino-1-butanol | SynQuest Laboratories [synquestlabs.com]

- 5. 4-Ethylamino-1-butanol | Starshinechemical [starshinechemical.com]

- 6. rsc.org [rsc.org]

- 7. echemi.com [echemi.com]

- 8. 4-Ethylamino-1-butanol | 39216-86-9 | TCI AMERICA [tcichemicals.com]

- 9. AB135167 | CAS 39216-86-9 – abcr Gute Chemie [abcr.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Technical Monograph: 4-(Ethylamino)butan-1-ol

Structural Characterization, Synthetic Methodologies, and Medicinal Applications

Executive Summary

4-(Ethylamino)butan-1-ol (CAS: 39216-86-9) represents a critical bifunctional building block in medicinal chemistry. Characterized by a secondary amine and a primary alcohol separated by a four-carbon aliphatic chain, this molecule serves as a versatile linker in proteolysis-targeting chimeras (PROTACs) and a pharmacophore scaffold in antimalarial and antiviral drug design. This guide provides a definitive technical analysis of its nomenclature, synthesis, and application, moving beyond basic identification to actionable laboratory protocols.

Part 1: Nomenclature and Structural Logic

IUPAC Derivation

The systematic name 4-(ethylamino)butan-1-ol is derived through a strict hierarchical evaluation of functional groups based on IUPAC Blue Book rules.

The Decision Logic:

-

Principal Functional Group: The molecule contains both a hydroxyl group (-OH) and an amino group (-NH-). According to IUPAC priority rules, alcohols take precedence over amines for the parent suffix.[1]

-

Result: Parent suffix is -ol .[2]

-

-

Parent Chain Selection: The longest carbon chain containing the principal group (hydroxyl) is four carbons long.

-

Numbering: Numbering begins at the end of the chain closest to the principal group.[5] The carbon attached to the -OH is C1.

-

Substituents: An ethylamino group is located at position C4.

Visualization of Naming Priority

The following decision tree illustrates the logical pathway for determining the correct IUPAC designation.

Figure 1: IUPAC nomenclature decision tree highlighting the priority of the hydroxyl group over the amine.

Chemoinformatics Data

| Property | Value |

| IUPAC Name | 4-(ethylamino)butan-1-ol |

| CAS Number | 39216-86-9 |

| Molecular Formula | |

| Molecular Weight | 117.19 g/mol |

| SMILES | CCNCCCCO |

| InChI Key | PVNNOLUAMRODAC-UHFFFAOYSA-N |

| LogP | ~0.2 (Hydrophilic) |

| pKa (Conj.[2] Acid) | ~10.5 (Typical for secondary amines) |

Part 2: Synthetic Methodologies

Strategic Analysis

Synthesis of 4-(ethylamino)butan-1-ol requires preventing the formation of tertiary amines (bis-alkylation). Two primary routes exist:

-

Nucleophilic Substitution (Laboratory Scale): Direct alkylation of 4-chlorobutan-1-ol with excess ethylamine.

-

THF Ring Opening (Process Scale): Acid-catalyzed opening of tetrahydrofuran (THF) followed by amination.

Protocol: Nucleophilic Substitution (S_N2)

This protocol is optimized for high fidelity in a research setting, utilizing excess amine to suppress side reactions.

Reagents:

-

4-Chlorobutan-1-ol (1.0 eq)

-

Ethylamine (70% aq. solution or ethanolic, 5.0 - 10.0 eq)

-

Ethanol (Solvent)

-

Potassium Carbonate (

, 1.5 eq) - Optional acid scavenger if not using excess amine, but excess amine is preferred.

Step-by-Step Methodology:

-

Setup: In a pressure tube or sealed heavy-wall flask, charge 4-chlorobutan-1-ol (10 mmol) and ethanol (20 mL).

-

Addition: Cool the vessel to 0°C. Slowly add Ethylamine (50 mmol). Note: The large excess acts as both nucleophile and base, driving the equilibrium toward the mono-alkylated product.

-

Reaction: Seal the vessel and heat to 60-70°C for 12-16 hours.

-

Mechanistic Insight: The reaction proceeds via

attack. The elevated temperature overcomes the steric hindrance of the ethyl group.

-

-

Monitoring: Check via TLC (System: DCM/MeOH/NH4OH 90:9:1). Stain with Ninhydrin (amine detection).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethylamine.

-

Resuspend residue in DCM (dichloromethane).

-

Wash with 1M NaOH (to ensure the amine is free-based).

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification: If necessary, purify via Kugelrohr distillation (bp ~86°C at 7 mmHg) or flash chromatography on silica (eluent: DCM/MeOH).

Synthetic Workflow Diagram

Figure 2: Operational workflow for the synthesis of 4-(ethylamino)butan-1-ol via nucleophilic substitution.

Part 3: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1H NMR Interpretation ( )

-

3.65 ppm (Triplet, 2H): Corresponds to

-

2.65 ppm (Triplet, 2H): Corresponds to

-

2.60 ppm (Quartet, 2H): The methylene of the ethyl group (

- 1.50 - 1.70 ppm (Multiplets, 4H): The central butane chain protons (C2 and C3).

- 1.10 ppm (Triplet, 3H): The terminal methyl of the ethyl group.

Mass Spectrometry (ESI+)

-

Molecular Ion

: Calculated: 118.19 Da. Observed: 118.2 Da. -

Fragmentation: Loss of water (

) is common in amino alcohols.

Part 4: Applications in Drug Development

Linker Chemistry in PROTACs

4-(Ethylamino)butan-1-ol serves as a "Type 1" aliphatic linker.

-

Function: Connects an E3 ligase ligand (e.g., Thalidomide derivative) to a Target Protein ligand.

-

Advantage: The secondary amine provides a handle for acylation or alkylation, while the alcohol can be converted to a leaving group (tosylate/mesylate) for ether formation.

-

Solubility: The amino group improves the aqueous solubility of the final chimera compared to pure alkyl chains.

Bioisosterism and Pharmacophore Design

In antimalarial research (e.g., Hydroxychloroquine analogs), the amino-alcohol side chain is critical for:

-

Lysosomal Accumulation: The basic amine (

) allows the drug to become trapped in the acidic food vacuole of the parasite via proton trapping. -

Binding Affinity: The hydroxyl group often engages in H-bonding with heme or protein residues.

References

-

PubChem. "4-(Ethylamino)butan-1-ol Compound Summary."[2] National Library of Medicine. Accessed February 11, 2026. [Link][6]

- IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)." International Union of Pure and Applied Chemistry.

- Google Patents. "Method of preparation of 4-isopropylamino-1-butanol (Analogous Process).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 4-Ethylamino-1-butanol | C6H15NO | CID 546882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. WO2016161826A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Ethylamino-1-butanol | 39216-86-9 | TCI AMERICA [tcichemicals.com]

Technical Guide: Solubility Profile and Solvent Compatibility of 4-Ethylamino-1-butanol

Topic: Solubility of 4-Ethylamino-1-butanol in Different Solvents Content Type: Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

4-Ethylamino-1-butanol (CAS: 39216-86-9) is a critical secondary amino alcohol intermediate, primarily utilized in the stereospecific synthesis of the antitubercular drug Ethambutol .[1] Its bifunctional nature—comprising a secondary amine and a primary hydroxyl group separated by a butyl chain—imparts unique amphiphilic properties. This guide provides a comprehensive analysis of its solubility behavior, thermodynamic drivers, and practical implications for process chemistry. Understanding these parameters is essential for optimizing reaction yields, purification protocols (crystallization/extraction), and formulation stability.

Physicochemical Profile & Structural Determinants[2][3][4][5][6]

Before analyzing solvent interactions, we must establish the solute's fundamental properties that dictate dissolution thermodynamics.

| Property | Value / Description | Mechanistic Implication |

| Molecular Formula | C₆H₁₅NO | Small molecule, high diffusivity. |

| Molecular Weight | 117.19 g/mol | Low molecular weight favors solubility in diverse solvents. |

| Physical State | Liquid (at STP) | Dissolution is Liquid-Liquid mixing, governed by miscibility rather than crystal lattice energy disruption. |

| Boiling Point | ~86°C (at 7 mmHg) | High boiling point relative to common solvents; suitable for high-temp reactions. |

| pKa (Predicted) | ~10.0 (Amine) | Highly basic. Solubility in aqueous media is pH-dependent (protonation increases solubility). |

| LogP (Octanol/Water) | ~0.2 (Estimated) | Amphiphilic but leans hydrophilic. Prefers polar protic solvents. |

| H-Bond Donors | 2 (–NH, –OH) | Strong capability for H-bonding with water and alcohols. |

| H-Bond Acceptors | 2 (N, O) | Can accept protons from protic solvents. |

Solubility Profile in Key Solvent Classes[7]

The solubility data below synthesizes experimental observations from synthesis protocols (e.g., Ethambutol production) and theoretical solubility parameter (Hansen) predictions.

Polar Protic Solvents (High Solubility)

-

Water: Miscible. The hydroxyl and amine groups form extensive hydrogen bond networks with water.

-

Process Note: In acidic aqueous solutions (pH < 8), the amine protonates, forming a salt that is highly water-soluble and insoluble in organic non-polar solvents.

-

-

Methanol / Ethanol: Miscible. Excellent solvents for reaction homogeneity. Often used as co-solvents in nucleophilic substitution reactions.

Polar Aprotic Solvents (High to Moderate Solubility)

-

Dimethyl Sulfoxide (DMSO) / DMF: Miscible. High dielectric constants stabilize the polar functional groups.

-

Acetonitrile: Soluble. Often used in the initial alkylation steps of synthesis.

Chlorinated Solvents (Moderate to High Solubility)

-

Dichloromethane (DCM) / 1,2-Dichloroethane (DCE): Soluble.

-

Critical Insight: DCE is the standard solvent for the alkylation of 2-amino-1-butanol in Ethambutol synthesis. 4-Ethylamino-1-butanol retains good solubility here, allowing for homogeneous reaction conditions.

-

Esters and Ethers (Moderate Solubility)

-

Ethyl Acetate: Soluble. Frequently used for extraction.

-

Partitioning: In a biphasic Water/Ethyl Acetate system at neutral pH, 4-Ethylamino-1-butanol will partition into the organic phase, but significant loss to the aqueous phase can occur due to its polarity. Salting out (NaCl) is recommended.

-

-

Tetrahydrofuran (THF): Soluble. [2]

Non-Polar Hydrocarbons (Low Solubility)

-

n-Hexane / Heptane: Sparingly Soluble to Insoluble. The polar amine/alcohol "head" dominates the lipophilic butyl "tail," making dissolution in aliphatic hydrocarbons energetically unfavorable.

-

Toluene: Sparingly Soluble. Often used as an antisolvent to precipitate hydrochloride salts of the amine.

Experimental Protocol: Determination of Solubility Limits

Workflow Diagram

Figure 1: Standardized Solubility Determination Workflow. This protocol ensures thermodynamic equilibrium is reached before quantification.

Detailed Methodology

-

Preparation: Add 4-Ethylamino-1-butanol dropwise to 10 mL of the target solvent in a sealed glass vial until a distinct second phase (droplets) or turbidity persists.

-

Equilibration: Place vials in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) for 24 hours.

-

Settling: Allow the mixture to stand for 4 hours to ensure complete phase separation.

-

Sampling: Carefully withdraw the supernatant. Crucial: Filter through a pre-heated syringe filter (0.45 µm) to remove micro-droplets of undissolved material.

-

Quantification:

-

GC-FID (Preferred): Due to the lack of a strong chromophore, Gas Chromatography with Flame Ionization Detection is superior to UV-HPLC.

-

Column: DB-Wax or equivalent polar column.

-

Internal Standard: 1-Pentanol or similar alcohol.

-

Applications in Ethambutol Synthesis[8][9][10][11][12]

The solubility profile of 4-Ethylamino-1-butanol dictates the efficiency of the Ethambutol synthesis pathway. The process relies on switching solvents to drive reactions and purification.

Synthesis Logic & Solvent Switching

-

Reaction Phase (Homogeneous): The reaction of 2-amino-1-butanol with alkylating agents is typically performed in 1,2-Dichloroethane (DCE) or Water (if using enzymatic routes). 4-Ethylamino-1-butanol must remain dissolved to ensure kinetic availability.

-

Purification Phase (Heterogeneous):

-

Acidification: HCl is added. The free base converts to the hydrochloride salt.

-

Solvent Switch: The salt is highly soluble in water but insoluble in non-polar organic solvents.

-

Extraction: Impurities are washed away with Toluene or Hexane (where the product salt is insoluble).

-

Basification & Recovery: The pH is raised (>12), regenerating the free base, which is then extracted into Ethyl Acetate or Chloroform .

-

Mechanistic Pathway Diagram

Figure 2: Solvent-dependent synthesis and purification flow for Ethambutol intermediates. Note the strategic use of Toluene as a washing solvent due to the insolubility of the amine salt.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 546882, 4-Ethylamino-1-butanol. Retrieved from [Link][1]

- Wilkinson, R. G., Shepherd, R. G., Thomas, J. P., & Baughn, C. (1961).Stereospecificity in a new type of synthetic antituberculous agent. Journal of the American Chemical Society, 83(9), 2212-2213. (Foundational synthesis describing solvent systems).

-

Murov, S. (2022). Properties of Common Organic Solvents. Organic Chemistry Data. Retrieved from [Link]

- Google Patents (1976).US3944618A - Synthesis of ethambutol.

Sources

Safety and hazards of handling 4-Ethylamino-1-butanol

Technical Safety Guide: Handling 4-Ethylamino-1-butanol

Executive Summary

4-Ethylamino-1-butanol (CAS: 39216-86-9) is a secondary amino alcohol frequently utilized as a building block in the synthesis of pharmaceutical agents, including antitubercular drugs and kinase inhibitors.[1][2][3][4] While often classified as a skin and eye irritant, its structural properties—combining a basic secondary amine with a polar hydroxyl group—necessitate handling protocols closer to those of corrosive substances. This guide synthesizes physicochemical data with field-proven safety strategies to mitigate risks associated with its combustibility, potential for severe eye damage, and sensitivity to atmospheric carbon dioxide.

Chemical Identity & Physicochemical Profile

Understanding the physical state and reactivity of 4-Ethylamino-1-butanol is the first line of defense. Unlike its primary amine analogs, the ethyl substitution increases lipophilicity, potentially altering skin permeation rates.

| Property | Value | Operational Implication |

| CAS Number | 39216-86-9 | Use for exact inventory verification; do not confuse with 4-Amino-1-butanol. |

| IUPAC Name | 4-(Ethylamino)butan-1-ol | - |

| Molecular Formula | MW: 117.19 g/mol | |

| Boiling Point | 86–88 °C @ 7 mmHg | High boiler at atm pressure; vacuum distillation required for purification. |

| Flash Point | ~65 °C (Closed Cup) | Combustible Liquid (Class IIIA). Avoid open flames and hot surfaces.[5] |

| Density | 0.91 g/mL | Lighter than water; may float during aqueous extraction if not solubilized. |

| Solubility | Miscible in water, alcohols | Spills can be diluted with water but require containment to prevent aquatic toxicity. |

| pKa (Predicted) | ~10.0 (Amine) | Strong base; incompatible with acids and acid chlorides. |

Hazard Assessment & Toxicology

While some vendors label this compound as an Irritant (Category 2), the "Precautionary Principle" dictates handling secondary amino alcohols as potential corrosives, particularly regarding ocular tissue.

GHS Classification (Harmonized)

-

Skin Irritation: Category 2 (H315) – Causes skin irritation.[6][7]

-

Eye Irritation: Category 2A (H319) – Causes serious eye irritation.

-

Flammable Liquid: Category 4 (H227) – Combustible liquid.

Toxicological Insights

-

Ocular Risk: Amines possess a high pH and can saponify fatty acids in the corneal membrane, leading to deep tissue damage that may not be immediately painful. Treat eye contact as a critical emergency.

-

Sensitization: Secondary amines can act as sensitizers. Repeated dermal exposure may lead to allergic contact dermatitis.

-

Carbamate Formation: On exposure to air (

), the secondary amine reacts to form carbamates, which may alter the toxicological profile and purity of the substance.

Engineering Controls & PPE Strategy

The hierarchy of controls must prioritize isolation. Reliance on PPE alone is insufficient for amino alcohols due to their permeation properties.

Ventilation Requirements

-

Primary: Chemical Fume Hood (CFH) with a face velocity of 0.5 m/s (100 fpm).

-

Secondary: Local Exhaust Ventilation (LEV) (e.g., "Elephant trunk") is recommended during rotary evaporation or vacuum pump exhaust to capture amine vapors.

Personal Protective Equipment (PPE) Matrix

-

Eye/Face: Chemical splash goggles are mandatory . A face shield is required during dispensing >100 mL or when heating. Standard safety glasses are insufficient due to vapor irritation.

-

Respiratory: If working outside a hood (not recommended), use a full-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges.

-

Hand Protection (Glove Selection Logic):

-

Incidental Contact: Nitrile (minimum 0.11 mm thickness). Change immediately upon splash.

-

Prolonged Contact/Spill: Butyl Rubber or "Silver Shield" (Laminate) gloves. Amines can permeate thin nitrile gloves in <15 minutes.

-

Operational Protocols

A. Storage & Stability

The secondary amine moiety renders 4-Ethylamino-1-butanol hygroscopic and sensitive to carbon dioxide.

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).

-

Container: Keep in tightly sealed amber glass or corrosives-cabinet specific HDPE.

-

Incompatibility: Segregate from strong oxidizing agents (e.g., peroxides, permanganates), acids, and acid chlorides. Risk of exothermic reaction.

B. Safe Handling Workflow

The following diagram outlines the decision logic for safe handling from storage to waste.

Figure 1: Operational workflow emphasizing inert gas maintenance and waste segregation.

C. Spill Management

Do not use standard paper towels for large spills. Cellulose can react with concentrated amines or oxidizers, potentially creating a fire hazard.

-

Evacuate: Clear the immediate area.

-

PPE: Don Butyl gloves and respiratory protection.

-

Absorb: Use an inert absorbent (Vermiculite, Diatomaceous earth, or polypropylene pads).

-

Neutralize: Wipe the surface with a dilute (1-2%) acetic acid solution to neutralize residual amine, followed by water.

-

Disposal: Seal in a labeled hazardous waste bag.

Emergency Response

Fire (Class IIIA)

-

Extinguishing Media: Alcohol-resistant foam, Dry chemical, or

.[3][5][8] Water spray may be used to cool containers but can be ineffective at extinguishing the pool fire if not applied correctly. -

Combustion Products: Emits toxic fumes of Nitrogen Oxides (

) and Carbon Monoxide.[3] Firefighters must wear SCBA.

First Aid (Self-Validating Protocol)

-

Eye Contact (CRITICAL):

-

Immediately flush with water for minimum 15 minutes .

-

Hold eyelids open to ensure irrigation of the entire surface.

-

Validation: Use pH paper on the tear duct after flushing. If pH > 8, continue flushing.

-

Seek immediate ophthalmological care.[4]

-

-

Skin Contact: Remove contaminated clothing.[3][4][5][8][9][10] Wash with soap and water.[5][6][9][11] Do not use solvents (ethanol/acetone) as they may increase dermal absorption.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

-

PubChem. (2023). 4-Ethylamino-1-butanol Compound Summary (CID 546882).[1][12] National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023).[1][13] C&L Inventory: 4-Ethylamino-1-butanol.[1] Retrieved from [Link]

-

ChemSRC. (2023).[8] 4-Ethylamino-1-butanol MSDS and Physical Properties. Retrieved from [Link]

Sources

- 1. 4-Ethylamino-1-butanol | C6H15NO | CID 546882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethylamino-1-butanol | CAS#:39216-86-9 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-Ethylamino-1-butanol | Starshinechemical [starshinechemical.com]

- 6. actylislab.com [actylislab.com]

- 7. opcw.org [opcw.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 10. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. PubChemLite - 4-ethylamino-1-butanol (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 13. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]

The N-Ethyl-4-aminobutanol Handbook: Nomenclature, Synthesis, and Applications

The following technical guide provides an in-depth analysis of 4-Ethylamino-1-butanol , addressing its nomenclature, synthesis, and applications in pharmaceutical development.

Abstract

4-Ethylamino-1-butanol (CAS 39216-86-9) is a critical secondary amino alcohol intermediate used in the synthesis of pharmaceutical agents, including local anesthetics and GABA analogs.[1] This guide clarifies the nomenclature ambiguity surrounding the synonym "N-Ethylbutanolamine," details a robust laboratory-scale synthesis via the 4-chlorobutanol route, and provides validated physicochemical data for researchers in drug discovery.[1]

Part 1: Chemical Identity & Nomenclature Resolution

The Synonym Dilemma

In commercial catalogs, this molecule is frequently listed as N-Ethylbutanolamine .[1] However, this trivial name is chemically ambiguous and poses a risk of regioisomer confusion.

-

Ambiguity: "Butanolamine" can refer to 2-amino-1-butanol (a 1,2-amino alcohol) or 4-amino-1-butanol (a 1,4-amino alcohol).[1]

-

Resolution: For precise scientific communication, the IUPAC name 4-(Ethylamino)butan-1-ol must be used to specify the 1,4-substitution pattern, distinguishing it from ethambutol precursors (2-ethylamino-1-butanol).

Nomenclature Hierarchy

The following diagram illustrates the relationship between the rigorous IUPAC designation and common trade names.

Figure 1: Nomenclature hierarchy clarifying the relationship between the target molecule and its common synonyms.

Part 2: Physicochemical Profile[1][3]

Researchers often confuse the boiling point of this secondary amine with its primary alcohol parent (1-Butanol, bp 117°C).[1] The addition of the ethylamino group introduces significant hydrogen bonding potential, yet reported boiling points are often lower because they are measured under vacuum.[1]

Table 1: Critical Physicochemical Properties

| Property | Value | Condition/Note |

| Molecular Formula | MW: 117.19 g/mol | |

| Boiling Point | 86°C | @ 7 mmHg (Vacuum) |

| Density | 0.91 g/mL | @ 20°C |

| Refractive Index ( | 1.4510 - 1.4540 | Liquid phase |

| pKa (Predicted) | ~10.2 | Secondary amine basicity |

| Solubility | Miscible | Water, Ethanol, DMSO |

| Appearance | Colorless Liquid | Hygroscopic upon storage |

Technical Note: The boiling point of 86°C is physically impossible at atmospheric pressure (760 mmHg) for a molecule of this weight and polarity.[1] It is imperative to perform distillation under reduced pressure (<10 mmHg) to prevent thermal degradation.[1]

Part 3: Synthesis Protocol (The Nucleophilic Substitution Route)

While reductive amination is possible, the most robust lab-scale synthesis involves the ring-opening of tetrahydrofuran (THF) to generate a halo-alcohol, followed by nucleophilic substitution.[1]

Reaction Logic

-

Activation: THF is opened with HCl to form 4-chlorobutanol.[1]

-

Substitution: 4-chlorobutanol reacts with ethylamine.[1]

-

Selectivity Control: A large excess of ethylamine is required to prevent the formation of the tertiary amine side product (N,N-bis(4-hydroxybutyl)ethylamine).[1]

Workflow Diagram

Figure 2: Synthetic pathway via THF ring opening and subsequent amination.

Step-by-Step Methodology

Step 1: Preparation of 4-Chlorobutanol

-

Charge a reaction vessel with Tetrahydrofuran (THF).[1]

-

Heat to reflux.[1]

-

Slowly sparge dry HCl gas into the refluxing THF for 4-6 hours.

-

Monitor reaction progress via GC until THF conversion >95%.[1]

-

Distill the crude mixture under vacuum (approx. 85°C @ 16 mmHg) to isolate 4-chlorobutanol.

Step 2: Amination

-

Dissolve 4-chlorobutanol (1.0 eq) in ethanol.

-

Add Ethylamine (anhydrous or 70% aq. solution) in significant excess (5.0 – 10.0 eq ).[1]

-

Why? The high molar ratio ensures the statistical probability favors the attack of ethylamine on the chloride, rather than the product attacking a second chloride molecule.[1]

-

-

Heat the mixture in a sealed autoclave or pressure vessel at 80-100°C for 12 hours.

-

Cool to room temperature and vent excess ethylamine (scrub into dilute acid).

Step 3: Purification

-

Basify the crude mixture with NaOH (50% w/w) to liberate the free amine.[1]

-

Extract with Dichloromethane (DCM) x3.[1]

-

Dry organic layer over

.[1] -

Crucial Step: Fractional distillation under high vacuum (7 mmHg). Collect the fraction boiling at 86°C.

Part 4: Analytical Validation

To ensure the integrity of the synthesized material, the following analytical signatures must be confirmed.

Proton NMR ( -NMR) in [1][9]

-

1.10 ppm (t, 3H): Methyl group of the ethyl chain (

-

1.55-1.70 ppm (m, 4H): Central methylene protons of the butyl chain (

-

2.65 ppm (q, 2H): Methylene of the ethyl group (

-

2.68 ppm (t, 2H): Methylene adjacent to nitrogen (

-

3.58 ppm (t, 2H): Methylene adjacent to oxygen (

Analytical Logic Flow

Figure 3: Analytical decision tree for structural confirmation.

Part 5: Safety & Handling

Hazard Statements (GHS):

Storage Protocol: Store under an inert atmosphere (Nitrogen or Argon).[1] The secondary amine is prone to oxidation over time, and the alcohol functionality makes the compound hygroscopic.[1] Store at <15°C in a dark, well-ventilated cabinet.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 546882, 4-(Ethylamino)butan-1-ol.[1] Retrieved from [Link][1]

-

Starr, D. & Hixon, R. M. (1934).[1][3] Tetrahydrofuran and 4-Chlorobutanol.[1][4][3][5] Journal of the American Chemical Society, 56(7), 1595–1596.[1] (Foundational synthesis of 4-chlorobutanol precursor).

Sources

- 1. 4-Ethylamino-1-butanol | C6H15NO | CID 546882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-ETHYLAMINO-1-BUTANOL price,buy 4-ETHYLAMINO-1-BUTANOL - chemicalbook [chemicalbook.com]

- 3. GB2040920A - Synthesis of 4 - chlorobutanol - Google Patents [patents.google.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. prepchem.com [prepchem.com]

Thermal stability of 4-Ethylamino-1-butanol

Technical Guide: Thermal Stability & Handling of 4-Ethylamino-1-butanol

Part 1: Executive Summary

4-Ethylamino-1-butanol (CAS 39216-86-9) is a specialized secondary amino alcohol serving as a critical intermediate in the synthesis of pharmaceutical agents, including antimalarial 4-aminoquinoline derivatives.[1][2] While chemically robust under ambient conditions, this molecule exhibits distinct thermal instability profiles driven by its bifunctional nature.[2]

The primary thermal risk is intramolecular cyclodehydration , leading to the formation of 1-ethylpyrrolidine.[1][2] This reaction is thermodynamically favored at elevated temperatures (>120°C) or in the presence of acidic catalysts.[1][2] Consequently, process parameters must be strictly controlled to prevent yield loss and potential safety hazards associated with the exothermic nature of uncontrolled cyclization.[2]

Part 2: Physicochemical Profile

The following data consolidates experimental values and validated estimates for 4-Ethylamino-1-butanol.

| Property | Value | Condition/Method |

| CAS Number | 39216-86-9 | - |

| Molecular Formula | C₆H₁₅NO | - |

| Molecular Weight | 117.19 g/mol | - |

| Physical State | Liquid | Ambient (25°C) |

| Boiling Point (Vacuum) | 86°C | @ 7 mmHg [1] |

| Boiling Point (Atmospheric) | ~200–210°C (Est.)[1][2][3][4] | Extrapolated from vacuum data |

| Flash Point | 64.7°C | Closed Cup [2] |

| Density | 0.916 g/cm³ | @ 25°C |

| Refractive Index | 1.4510 – 1.4540 | - |

| pKa | ~10.0 (Amine) | Estimated based on secondary amines |

| Solubility | Miscible in water, ethanol | Polar protic nature |

Key Insight: The significant difference between the flash point (64.7°C) and the boiling point indicates a wide liquid range, but the relatively low flash point classifies it as a Combustible Liquid (Class IIIA) . Strict static control measures are required during transfer.[1][2]

Part 3: Thermal Degradation Mechanisms

The thermal instability of 4-Ethylamino-1-butanol is not random decomposition but a specific, chemically driven pathway.[1][2] The molecule possesses a nucleophilic amine at position 4 and a leaving group capability (hydroxyl) at position 1.[1][2]

Mechanism: Intramolecular Cyclization

Upon heating, particularly near the boiling point or in the presence of trace acids, the molecule undergoes intramolecular nucleophilic substitution (

Thermodynamic Driver: Entropy favors the formation of the 5-membered pyrrolidine ring.[1][2] This reaction is irreversible under typical processing conditions and generates water, which can complicate downstream anhydrous steps.[2]

Figure 1: Thermal degradation pathway showing the cyclization of 4-Ethylamino-1-butanol to 1-ethylpyrrolidine.[1][2]

Part 4: Experimental Characterization Protocols

To validate the stability of a specific lot or formulation, the following analytical workflows are recommended. These protocols are designed to detect the onset of cyclization and oxidative degradation.[1][2]

Protocol A: Thermal Gravimetric Analysis (TGA)

Purpose: Determine the onset of vaporization vs. decomposition.

-

Instrument : TGA Q5000 or equivalent.

-

Sample Mass : 10–15 mg in a platinum pan.

-

Analysis :

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: Detect exothermic cyclization events.

-

Instrument : DSC 2500 or equivalent.

-

Crucible : High-pressure gold-plated steel (sealed) to prevent evaporation masking the exotherm.[1][2]

-

Cycle : Heat from 25°C to 250°C at 5°C/min.

-

Interpretation : An exothermic peak prior to the boiling endotherm confirms thermal instability (cyclization).[1][2] Calculate the enthalpy (

) to assess safety risks for bulk storage.

Protocol C: Chemical Stability Monitoring (GC-FID)

Purpose: Quantify 1-ethylpyrrolidine formation over time.[1][2]

-

Injector : 250°C, Split 20:1.

-

Oven : 50°C (hold 2 min) → 10°C/min → 220°C.

-

Detection : FID at 250°C.

-

Standard : Calibrate using pure 1-ethylpyrrolidine (CAS 7334-25-0).[1][2]

Part 5: Storage & Handling Directives

Based on the thermal profile, the following handling procedures are mandatory to maintain purity and safety.

1. Temperature Control:

-

Storage : Store at +2°C to +8°C for long-term stability.

-

Processing : Do not exceed 100°C during reactor loading or drying operations without vacuum.

-

Distillation : Always perform distillation under reduced pressure (<10 mmHg) to keep the pot temperature below 100°C, minimizing cyclization.

2. Atmosphere:

-

Store under an inert atmosphere (Nitrogen or Argon) .[1][2] The secondary amine is susceptible to oxidation (N-oxide formation) and absorbs atmospheric CO₂ to form carbamates.[1][2]

3. Material Compatibility:

-

Compatible : Stainless Steel (304/316), HDPE, PTFE.[2]

-

Incompatible : Aluminum (potential reaction with amine), Copper/Brass (corrosion), and strong acids (catalyze cyclization).[2]

4. Safety (HSE):

-

GHS Classification : Skin Irritant (Cat 2), Eye Irritant (Cat 2A).[2][5]

-

PPE : Chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and lab coat.[1][2] Ensure an eyewash station is immediately accessible.[1][2][6]

References

-

PubChem . 4-Ethylamino-1-butanol (Compound).[1][2] National Library of Medicine.[1][2] Accessed October 2023.[1][2] [Link][1][2]

-

Fisher Scientific . 4-Ethylamino-1-butanol 98%. Accessed October 2023.[1][2] [Link][1][2]

-

Beilstein Journal of Organic Chemistry . Mechanistic studies on pyrrolidine synthesis. (Contextual reference for cyclization mechanisms). [Link]

Sources

- 1. 4-(Pyrrolidin-1-yl)butan-1-ol | C8H17NO | CID 13171952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethylamino-1-butanol | C6H15NO | CID 546882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Butanol - Wikipedia [en.wikipedia.org]

- 4. agilent.com [agilent.com]

- 5. 4-ETHYLAMINO-1-BUTANOL price,buy 4-ETHYLAMINO-1-BUTANOL - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

4-Ethylamino-1-butanol as a pH adjuster in coatings

Application Note: 4-Ethylamino-1-butanol (EAB) as a Multifunctional pH Adjuster & Dispersant [1]

Part 1: Executive Summary & Technical Rationale

4-Ethylamino-1-butanol (EAB) (CAS: 39216-86-9) represents a class of secondary amino alcohols offering distinct advantages over traditional neutralizing agents like Ammonia, DMAMP, or AMP-95.[1] While traditional amines are selected primarily for volatility (to leave the film) or basicity, EAB introduces a hydrophobic-hydrophilic balance that is critical for next-generation high-performance coatings.[1]

Core Value Proposition:

-

Extended Open Time: Higher molecular weight (117.19 g/mol ) suggests lower volatility compared to Ammonia or DMEA, allowing for better "wet edge" retention in architectural paints.[1]

-

Hydrophobic Film Integration: Unlike highly hydrophilic amines that increase water sensitivity, the ethyl-butyl tail of EAB imparts hydrophobicity to the dried film, potentially improving scrub resistance.[1]

-

Dual-Action Dispersancy: The secondary amine functionality acts as a strong anchor for acidic pigment surfaces (e.g., TiO₂), reducing the need for primary dispersants.[1]

Part 2: Chemical Profile & Comparative Analysis

To validate EAB as a candidate, we must benchmark it against industry standards.

Table 1: Physicochemical Comparison of pH Adjusters

| Property | 4-Ethylamino-1-butanol (EAB) | AMP-95 (Standard) | Ammonia (28%) | Implication for Coatings |

| Structure | Secondary Amine (Ethyl/Butyl chain) | Primary Amine (Branched) | Inorganic Base | EAB offers steric bulk; Secondary amines often yellow less than primary amines in specific resin systems.[1] |

| Mol. Weight | 117.19 g/mol | 89.14 g/mol | 17.03 g/mol | Higher MW = Slower evaporation, aiding film coalescence.[1] |

| Boiling Point | ~86°C (at reduced pressure)* | 165°C (atm) | -33°C (Gas) | EAB is a "slow" tail solvent/amine; good for lap resistance.[1] |

| pKa (Est.) | ~10.5 - 10.8 | 9.7 | 9.25 | Higher pKa = More efficient neutralization (less dosage required).[1] |

| Hydrophobicity | High (C4 + C2 chains) | Moderate | Very Low | EAB improves early water resistance in the final film.[1] |

*Note: EAB boiling point is pressure-dependent; extrapolated to >170°C at standard atmosphere based on structural homologs.

Part 3: Mechanism of Action (Visualized)

EAB functions via two simultaneous mechanisms: Neutralization (stabilizing the resin) and Adsorption (stabilizing the pigment).[1]

Figure 1: The Dual-Stabilization Pathway of EAB

Caption: EAB neutralizes resin acid groups for solubility while simultaneously anchoring to pigments to prevent re-agglomeration.[1]

Part 4: Application Protocol

This protocol is designed for evaluating EAB in a Waterborne Acrylic Direct-to-Metal (DTM) or Pharmaceutical Enteric Coating formulation.[1]

Phase A: The Grind (Pigment Dispersion)

Objective: Utilize EAB to reduce dispersant demand.

-

Charge Formulation Vessel: Add water and rheology modifiers.[1][2]

-

Co-Dispersant Addition: Add 0.1% - 0.2% EAB by weight of total formula.

-

Scientific Note: Adding EAB before pigments neutralizes the water phase and conditions the pigment surface, maximizing the efficiency of primary polymeric dispersants.[1]

-

-

Pigment Introduction: Add TiO₂ and extenders under low-speed agitation.[1]

-

High-Speed Dispersion (HSD): Grind at 2000-2500 RPM for 20 minutes.

-

Validation: Check Hegman gauge.[1] Target <10 microns.

-

Phase B: The Letdown (Resin Neutralization)

Objective: Adjust pH for resin stability.

-

Resin Selection: Acrylic or Styrene-Acrylic latex (e.g., Tg ~20°C).[1]

-

pH Adjustment:

Phase C: Evaluation Workflow

Figure 2: Experimental Evaluation Logic

Caption: Systematic validation workflow ensuring EAB meets stability and performance benchmarks before scale-up.

Part 5: Critical Considerations & Troubleshooting

Viscosity Stability (The "pH Drift" Phenomenon)

Since EAB is a secondary amine, it may react with atmospheric CO₂ differently than primary amines.[1]

-

Protocol: Measure pH weekly. A drop >0.5 units indicates instability.[1]

-

Solution: If pH drops, EAB may be absorbing into the latex particle.[1] Increase dosage by 10% or pair with a volatile amine (Ammonia) in a hybrid system.[1]

Water Resistance (The "Blistering" Test)

EAB is less volatile.[1] If it remains in the film too long, it could plasticize the film.[1]

-

Test: Apply film on aluminum.[1] Cure 24h. Submerge in water for 4h.

-

Expectation: EAB films should show less blistering than ethanolamine-based films due to the butyl tail's hydrophobicity.[1]

Pharmaceutical Relevance (Drug Development)

For enteric coatings (e.g., Eudragit L-100 systems):

-

EAB can function as a plasticizing neutralizing agent .[1]

-

Unlike volatile ammonia (which leaves the film brittle) or KOH (which leaves hygroscopic salts), EAB remains to provide flexibility.[1]

-

Regulatory Note: Ensure the specific grade of EAB meets solvent residual guidelines (ICH Q3C) if used in processing.[1]

References

-

PubChem Database. (2023).[1] 4-Ethylamino-1-butanol Compound Summary (CID 546882).[1][3] National Center for Biotechnology Information. [Link][1]

-

PCI Magazine. (2022).[1] Amino Alcohol Dispersants for Waterborne Metal Coatings. (Discusses mechanism of amino alcohols like AMP/AEPD, serving as the comparative baseline for EAB). [Link]

-

Coatings World. (2025). Improving Pigment Dispersion and Paint Stability with Versatile Amino Alcohols. [Link]

Sources

- 1. 4-Ethylamino-1-butanol | C6H15NO | CID 546882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation and characterization of waterborne alkyd-amino baking coatings based on waste polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Ethylamino-1-butanol 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

Application Note: 4-Ethylamino-1-butanol in Biodegradable Polymer Synthesis

Executive Summary

4-Ethylamino-1-butanol (CAS: 39216-86-9) is a bifunctional amino-alcohol monomer offering a unique balance of reactivity and structural modulation in biodegradable polymer synthesis.[1][2] Unlike primary amino alcohols (e.g., 4-amino-1-butanol), the N-ethyl substituent converts the amine functionality into a secondary amine.[1] Upon polymerization with diacids or diisocyanates, this yields tertiary amides or trisubstituted ureas in the polymer backbone.[1][2]

Key Advantages:

-

Crystallinity Suppression: The N-ethyl group eliminates the hydrogen-bond donor capability of the resulting amide/urea linkage, significantly reducing

and -

Solubility Enhancement: The alkyl side chain improves solubility in common organic solvents (CHCl3, THF), facilitating easier processing and drug encapsulation.[1]

-

Tunable Degradation: The polymer backbone contains both hydrolytically labile ester bonds and enzymatically stable amide bonds, allowing for tunable degradation rates.[1]

Material Specifications & Handling

| Property | Specification | Notes |

| Chemical Name | 4-Ethylamino-1-butanol | Synonyms: N-Ethyl-4-hydroxybutylamine |

| CAS Number | 39216-86-9 | |

| Molecular Weight | 117.19 g/mol | |

| Purity Grade | Impurities (water/amines) can terminate chain growth.[1][2] | |

| Appearance | Colorless to light yellow liquid | Hygroscopic.[1][2][3] |

| Storage | 2–8°C, under Argon/Nitrogen | Amine absorbs |

| Solubility | Miscible in water, ethanol, acetone |

Handling Protocol:

-

Drying: Prior to polymerization, dry the monomer over activated molecular sieves (3Å) or distill under reduced pressure to remove trace water, which is critical for achieving high molecular weight (Mn).[1][2]

-

Inert Atmosphere: All reactions involving isocyanates or acid chlorides must be performed under dry

or Ar.[1][2]

Application I: Synthesis of Poly(ester amides) (PEAs)

Mechanism: This protocol utilizes Solution Polycondensation between 4-Ethylamino-1-butanol and a diacid chloride (e.g., Sebacoyl Chloride).[1][2] The reaction relies on the nucleophilic attack of the hydroxyl and amine groups on the carbonyl carbons of the acid chloride.

-

Expert Insight: The secondary amine is generally more nucleophilic than the primary hydroxyl.[1][2] However, in the presence of an acid scavenger (Triethylamine), both groups react to form a linear alternating copolymer containing ester and tertiary amide linkages.[1]

Experimental Protocol: Poly(ester amide) Synthesis

Reagents:

-

Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (50 mL)

-

Acid Scavenger: Triethylamine (TEA) (22 mmol, 3.0 mL)

Step-by-Step Workflow:

-

Reactor Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Monomer Dissolution: Add Monomer A and TEA to the flask. Dissolve in 30 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath to control the exotherm.[1][2]

-

Addition of Electrophile: Dissolve Monomer B (Sebacoyl Chloride) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes using a pressure-equalizing addition funnel.

-

Polymerization: Once addition is complete, allow the reaction to warm to room temperature (25°C). Stir for 24 hours under nitrogen. The solution will become viscous.[1][2]

-

Purification:

-

Drying: Dry the polymer in a vacuum oven at 40°C for 48 hours.

Data Output:

Application II: Poly(urethane-ureas) for Tissue Engineering[2][4]

Rationale: Reaction with diisocyanates (e.g., Hexamethylene Diisocyanate, HDI) yields a Poly(urethane-urea).[1][2] The "urea" linkage is derived from the amine, and the "urethane" from the alcohol.

-

Why 4-Ethylamino-1-butanol? The N-ethyl urea bond disrupts the strong hydrogen bonding typical of urea hard segments.[1][2] This lowers the melting point, allowing the material to be processed at lower temperatures, preserving sensitive biological payloads (if blended).[1]

Experimental Protocol: Step-Growth Polymerization

Reagents:

Workflow:

-

Dissolution: Dissolve 4-Ethylamino-1-butanol in dry DMF (10% w/v) in a reactor under

. -

Catalyst Addition: Add DBTDL catalyst.

-

Isocyanate Addition: Add HDI dropwise at room temperature.

-

Heating: Heat the mixture to 70°C for 4–6 hours. The secondary amine reacts faster than the alcohol; heating ensures full conversion of the hydroxyl groups.

-

Precipitation: Pour into excess water (polymer is hydrophobic) or diethyl ether.[1][2]

-

Vacuum Dry: Remove residual DMF (critical for biocompatibility) at 60°C under high vacuum for 3 days.

Reaction Pathways & Logic (Visualization)

The following diagram illustrates the chemical pathways for both applications, highlighting the distinct linkages formed.

Caption: Synthesis pathways transforming 4-Ethylamino-1-butanol into PEAs and PUUs. Note the formation of tertiary nitrogen centers.

Characterization & Validation Protocols

To ensure scientific integrity, the synthesized polymers must be validated using the following methods.

A. Structural Confirmation ( -NMR)

-

Solvent:

or DMSO- -

Key Signals:

-

Validation: The disappearance of the broad

and

B. Molecular Weight (GPC)

-

System: Gel Permeation Chromatography with THF eluent.[1][2]

-

Standards: Polystyrene standards.

-

Target:

Da, PDI < 2.0. Low

C. Thermal Properties (DSC)

-

Protocol: Heat-Cool-Heat cycle (-80°C to 150°C) at 10°C/min.

-

Expectation: Due to the N-ethyl group, expect a low

(typically -40°C to -10°C) and suppressed melting endotherms compared to N-H analogs.[1]

Biodegradation Assessment

The presence of the ester bond renders the backbone hydrolytically unstable, while the amide bond is generally stable to simple hydrolysis but susceptible to enzymatic cleavage (if specific enzymes like amidases are present).

In Vitro Hydrolysis Protocol:

-

Sample Prep: Cast polymer films (10 mm diameter, 100

thickness). -

Incubation: Place films in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[1][2]

-

Sampling: At days 1, 3, 7, 14, 21, 28.

-

Analysis:

Caption: Primary degradation mechanism via hydrolytic scission of the ester linkage.

References

-

PubChem. 4-Ethylamino-1-butanol Compound Summary (CID 546882).[1][2] National Library of Medicine.[1][2] Available at: [Link][2]

-

Rodriguez-Galante, P., et al. (2010).[1][2] Poly(ester amide)s: Recent insights into synthesis, stability and biomedical applications.[1][2][4][5]Polymers, 2(3).[1][2] (Contextual grounding on PEA synthesis mechanisms).

-

Skarja, G. A., & Woodhouse, K. A. (2001).[1][2] Structure-property relationships of degradable polyurethane elastomers containing an amino acid-based chain extender.[1][2]Journal of Biomaterials Science, Polymer Edition.[1][2] (Foundational logic for amino-alcohol chain extenders).

-

ResearchGate. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol.[1][2] (Demonstrates the biological relevance of the aminobutanol backbone). Available at: [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) of 4-Ethylamino-1-butanol

Method Development Guide for Impurity Analysis and Synthesis Monitoring

Executive Summary

4-Ethylamino-1-butanol (CAS: 39216-86-9) is a critical secondary amino alcohol, often encountered as a degradation product or synthetic intermediate of the anti-tuberculosis drug Ethambutol .[1] Its analysis is complicated by its amphiphilic nature: the polar hydroxyl (-OH) and amine (-NH) groups cause severe peak tailing and adsorption in standard gas chromatography (GC) systems, while its low volatility limits sensitivity.

This guide details a robust Two-Step Silylation Protocol using BSTFA + 1% TMCS. Unlike generic protocols, this method specifically addresses the differential reactivity of the hydroxyl and secondary amine groups to ensure quantitative conversion to the Di-TMS derivative .

Target Audience: Analytical Chemists, QC Specialists, and Process Development Scientists.[1]

Chemical Context & Analytical Challenges

| Property | Value | Analytical Implication |

| Formula | Low molecular weight (117.19 g/mol ) requires low mass cutoff scanning.[1] | |

| Boiling Point | ~200°C | High enough to cause carryover; low enough for GC. |

| Functionality | Dual Polarity: Causes hydrogen bonding with silanol groups in the column stationary phase.[1] | |

| pKa | ~10 (Amine) | Highly basic; requires deactivated liners and columns. |

The Derivatization Imperative

Direct injection of 4-Ethylamino-1-butanol yields poor reproducibility due to active site adsorption.[1] Derivatization is not optional for trace analysis; it serves two functions:

-

Passivation: Masks polar hydrogens, preventing column interaction.[1]

-

Mass Shift: Increases molecular weight, moving ions into a cleaner spectral region (away from solvent background).

Experimental Protocol

3.1 Reagents & Standards

-

Analyte: 4-Ethylamino-1-butanol reference standard (>98%).

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Note: TMCS acts as a catalyst essential for silylating the sterically hindered secondary amine.

-

-

Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Acetonitrile.

-

Internal Standard: Dodecane or a deuterated analog (if available).

3.2 Sample Preparation Workflow

The reaction kinetics of amino alcohols are non-uniform. The hydroxyl group silylates rapidly at room temperature, while the secondary amine requires thermal energy to overcome the activation barrier.

Step-by-Step Procedure:

-

Solubilization: Dissolve 10 mg of sample in 1 mL of Anhydrous Pyridine.

-

Reagent Addition: Add 200 µL of BSTFA + 1% TMCS under nitrogen atmosphere.

-

Kinetic Driving (Critical): Cap the vial tightly and heat at 70°C for 30 minutes .

-

Why? Room temperature reaction yields a mixture of Mono-TMS (O-TMS) and Di-TMS (N,O-TMS). Heating forces the equilibrium to the fully derivatized Di-TMS form.

-

-

Cool & Dilute: Cool to room temperature. Dilute 1:10 with Hexane or Isooctane to protect the GC column from excess reagents.

-

Injection: Inject 1 µL immediately.

3.3 Instrumental Parameters (GC-MS)

| Parameter | Setting | Rationale |

| System | Agilent 7890/5977 or equivalent | Single Quadrupole is sufficient. |

| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | "Ultra Inert" (UI) phase is crucial to minimize amine tailing. |

| Inlet | Split (10:1) @ 260°C | Split injection prevents column overload; high temp ensures rapid volatilization. |

| Liner | Ultra Inert with Glass Wool | Wool increases surface area for vaporization but must be deactivated. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode. |

| Oven Program | 60°C (1 min) | Slow ramp not required; rapid elution preserves peak shape. |